Sodium 1,2,4-triazine-3-carboxylate

Übersicht

Beschreibung

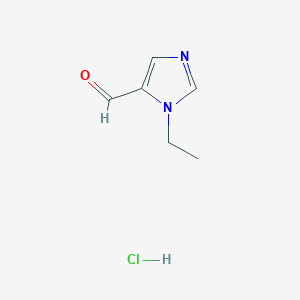

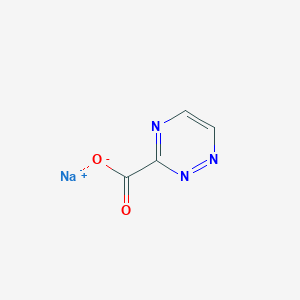

Sodium 1,2,4-triazine-3-carboxylate is a chemical compound with the CAS Number: 1980038-44-5 . It is a solid substance at room temperature and is stored in a refrigerator .

Synthesis Analysis

The synthesis of 1,2,3-triazine derivatives, which are structurally similar to 1,2,4-triazine, has been reported . The process involves the use of readily accessible (Z)-4-aryl-2,4-diazido-2-alkenoates under mildly basic conditions without the assistance of any transition metals or strong acid . Another method involves the deoxygenation of 1,2,3-triazine-4-carboxylate 1-oxides .Chemical Reactions Analysis

1,2,3-Triazines and 1,2,3,5-tetrazines react rapidly, efficiently, and selectively with amidines to form pyrimidines/1,3,5-triazines . This reaction proceeds through an addition/N2 elimination/cyclization pathway .Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

1. Synthesis of Biologically Active Compounds

Sodium 1,2,4-triazine derivatives are used in the synthesis of various biologically active compounds. For instance, Mironovich and Shcherbinin (2014) demonstrated the synthesis of pyrazolo[5,1-с][1,2,4]triazine derivatives, which are known for their versatile pharmacological action (Mironovich & Shcherbinin, 2014).

2. Isotope-Labeling in Antidiabetic Research

In antidiabetic research, stable isotope labeling is a crucial technique. Shestakova et al. (2019) developed a method for introducing stable 13C and 15N isotopes into the structure of sodium salt of 4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3,8-dicarboxylic acid diethyl ester, a potential antidiabetic compound (Shestakova et al., 2019).

3. Development of Zinc-Triazine Complexes for Biological Applications

Sodium 1,2,4-triazine derivatives also find application in the synthesis of zinc-triazine complexes. Abeydeera et al. (2018) synthesized Zn(II) complexes with a pyridyl triazine core, which are water-soluble and suitable for biological applications, particularly in serum distribution via albumins (Abeydeera, Perera, & Perera, 2018).

4. Research in Explosives Chemistry

The field of explosives chemistry also employs sodium 1,2,4-triazine derivatives. Snyder et al. (2017) investigated a triazolotriazine carbonitrile, which upon reaction with sodium azide forms a tetrazolyl triazolotriazine, a compound of interest in the development of insensitive high explosives (Snyder et al., 2017).

5. Application in Electrochemical Detection

In electrochemical detection, sodium 1,2,4-triazine derivatives are pivotal. Lin et al. (2021) designed hydrophilic N, O-rich carboxylated triazine-covalent organic frameworks for selective simultaneous electrochemical detection of chemicals with close oxidation potentials (Lin, Deng, He, Chen, & Hu, 2021).

Safety and Hazards

Wirkmechanismus

Target of Action

Sodium 1,2,4-triazine-3-carboxylate is a member of the azolo[1,2,4]triazines family . These compounds are structurally similar to known antiviral drugs and purine antimetabolites . Therefore, it’s plausible that this compound may target similar proteins or enzymes involved in viral replication or purine metabolism.

Mode of Action

Triazines and their derivatives are known to react rapidly and selectively with amidines to form pyrimidines . This reaction proceeds through an addition/N2 elimination/cyclization pathway . The rate-limiting step in this transformation is the initial nucleophilic attack of an amidine on azine C4 .

Biochemical Pathways

Given the structural similarity of azolo[1,2,4]triazines to known antiviral drugs and purine antimetabolites , it’s possible that this compound may interfere with the biochemical pathways involved in viral replication or purine metabolism.

Result of Action

Given the structural similarity of azolo[1,2,4]triazines to known antiviral drugs , it’s plausible that this compound may have antiviral activity

Eigenschaften

IUPAC Name |

sodium;1,2,4-triazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O2.Na/c8-4(9)3-5-1-2-6-7-3;/h1-2H,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGLSDQBNXFPRZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=N1)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N3NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-3-[3,5-di(trifluoromethyl)phenyl]-1,2,4-thiadiazole](/img/structure/B3040328.png)

![2-(Trifluoromethyl)-1H-benzo[d]imidazol-4-amine](/img/structure/B3040333.png)

![3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B3040337.png)